![molecular formula C27H30Cl2F2N6O B1162281 NVP-BSK805 2HCl CAS No. 1942919-79-0](/img/structure/B1162281.png)
NVP-BSK805 2HCl
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Overview
Description
Scientific Research Applications
JAK2 Inhibitor
NVP-BSK805 2HCl is a potent inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase . It shows good selectivity towards the other three JAK family members, indicating its fairly selectivity against other kinases .
Treatment of Myeloproliferative Neoplasms
Oncogenic mutations of JAK2 are found in many Philadelphia chromosome-negative myeloproliferative neoplasms . The V617F mutation in JAK2 occurs in 95% of patients with polycythemia vera, 50% of those with essential thrombocythemia, and 50% of primary myelofibrosis patients . NVP-BSK805 2HCl could be effectively used in these three indications .
Inhibition of BCR-ABL Signal Transduction
JAK2 has been postulated to play an important role in BCR-ABL signal transduction . NVP-BSK805 2HCl has been investigated in cells expressing either BCR-ABL or mutant JAK2 .
Synergistic Effects with Other Tyrosine Kinase Inhibitors
Possible synergistic effects between NVP-BSK805 2HCl and the already established tyrosine kinase inhibitors imatinib and nilotinib were assessed .
Radiosensitizing Agent in Esophageal Squamous Cell Carcinoma (ESCC)
NVP-BSK805 2HCl significantly enhances the radiosensitivity of ESCC cells in vitro and in vivo . It does so by enhancing DNA double-strand breaks, inhibiting DNA damage repair, and arresting the cell cycle in G2/M or G0/G1 phase .
High-Content Screening for Radiosensitizing Effect
NVP-BSK805 2HCl was tested for its radiosensitizing effect in ESCC cells through high-content screening .
Mechanism of Action
Target of Action
NVP-BSK805 2HCl is a potent and selective ATP-competitive inhibitor of JAK2 . The Janus kinase (JAK) family of tyrosine kinases includes JAK1, JAK2, JAK3, and TYK2, which play critical roles in cytokine signaling pathways that regulate hematopoiesis, growth, immunity, inflammation, and development . Among these, NVP-BSK805 2HCl primarily targets JAK2 with an IC50 of 0.5 nM, demonstrating over 20-fold selectivity towards JAK1, JAK3, and TYK2 .
Mode of Action
NVP-BSK805 2HCl interacts with its target, JAK2, in an ATP-competitive manner . It binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity. This results in the prevention of downstream signaling and subsequent cellular responses .
Biochemical Pathways
The primary biochemical pathway affected by NVP-BSK805 2HCl is the JAK-STAT signaling pathway . By inhibiting JAK2, NVP-BSK805 2HCl prevents the phosphorylation and activation of STAT5, a downstream effector in the JAK-STAT pathway . This leads to a reduction in growth factor-independent cell proliferation .
Result of Action
The inhibition of JAK2 by NVP-BSK805 2HCl leads to a significant reduction in cell proliferation and viability, particularly in cells expressing the JAK2 V617F mutation . It also induces apoptosis in these cells . Moreover, it has been found to interfere with the action of leptin, leading to increased fat mass and feed efficiency .
properties
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCAPALWRHKCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2F2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720930 |
Source
|
Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NVP-BSK805 2HCl | |
CAS RN |
1092499-93-8 |
Source
|
Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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